2-Fluoro-5-trifluoromethylphenylethylamine

Description

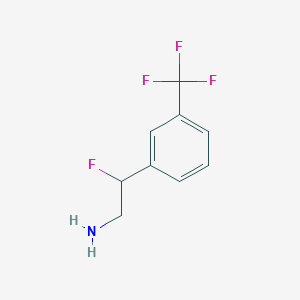

2-Fluoro-5-trifluoromethylphenylethylamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a fluorine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and an ethylamine (-CH₂CH₂NH₂) side chain. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSCTJKJPCTLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 2-Chloro-5-trifluoromethyl Precursors

A common synthetic route to introduce the fluorine atom at the 2-position of a trifluoromethyl-substituted aromatic ring involves the fluorination of 2-chloro-5-trifluoromethylpyridine derivatives. This method is well-documented in patent literature and involves the following key steps:

- Starting Material : 3-picoline or 2-chloro-5-trichloromethylpyridine derivatives.

- Chlorination : 3-picoline is chlorinated to produce 2-chloro-5-trichloromethylpyridine crude product.

- Purification : The crude product is purified by recrystallization using alcohols such as methanol, ethanol, or isopropanol to achieve >92% purity.

- Fluorination : The purified 2-chloro-5-trichloromethylpyridine is reacted with anhydrous hydrogen fluoride (HF) under controlled temperature (100–250 °C) and pressure (1.0–15.0 MPa) for 5–20 hours to substitute chlorine with fluorine, yielding 2-fluoro-5-trifluoromethylpyridine.

- Post-treatment : The reaction mixture is neutralized with sodium hydroxide, washed, dried over anhydrous sodium sulfate, and purified by vacuum distillation at 40–45 °C under 11 mmHg to obtain high-purity product.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Chlorination | 3-picoline, chlorine, 140–180 °C, 15–20 h | 2-chloro-5-trichloromethylpyridine crude |

| Purification | Recrystallization in methanol, ethanol, or isopropanol | >92% purity 2-chloro-5-trichloromethylpyridine |

| Fluorination | Anhydrous HF, 100–250 °C, 1.0–15.0 MPa, 5–20 h | 2-fluoro-5-trifluoromethylpyridine crude |

| Neutralization & Wash | 20% NaOH solution, washing, drying over Na2SO4 | Removal of impurities |

| Distillation | Vacuum distillation at 40–45 °C, 11 mmHg | High purity 2-fluoro-5-trifluoromethylpyridine |

This method is highly effective for the selective fluorination of pyridine rings bearing trifluoromethyl groups and is scalable for industrial synthesis.

Fluorination Using Fluoride Salts and Catalysts

An alternative approach involves the fluorination of aryl halides such as 2-chloro-5-nitrotoluene analogs using silver fluoride (AgF) in the presence of palladium catalysts and phosphine ligands:

- Reagents : Silver fluoride, bis(trimethylsilyl)methylpalladium(II), dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine.

- Solvent : Toluene.

- Conditions : Reaction carried out in a sealed tube at 150 °C for 12 hours.

- Procedure : The aryl halide, catalyst, ligand, and AgF are combined in toluene, sealed, and heated. After cooling, the mixture is filtered to remove solids and analyzed.

- Yield : Yields can reach up to 90% with high conversion, as confirmed by ^19F NMR and GC analysis.

This catalytic fluorination method is valuable for introducing fluorine into aromatic rings under relatively mild conditions and is adaptable for various substituted aromatic compounds, potentially including trifluoromethyl-substituted phenylethylamines after appropriate precursor modifications.

While the above methods focus on fluorination of aromatic rings, the preparation of 2-fluoro-5-trifluoromethylphenylethylamine specifically requires the introduction of the ethylamine side chain. Common synthetic strategies include:

- Reductive Amination : Starting from 2-fluoro-5-trifluoromethylacetophenone or aldehyde derivatives, reductive amination with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the corresponding phenylethylamine.

- Side Chain Elaboration : Alternatively, halogenated side chains (e.g., bromomethyl) on the fluorinated aromatic ring can be substituted with ammonia or amines to form the ethylamine moiety.

- Hydrogenation : Nitro precursors can be reduced catalytically to amines after fluorination and trifluoromethylation steps.

Detailed experimental data on these steps are less commonly disclosed in patents but are standard in aromatic amine synthesis literature.

Summary Table of Preparation Steps

| Stage | Method/Technique | Key Reagents/Conditions | Yield/Purity |

|---|---|---|---|

| Chlorination | Chlorination of 3-picoline | Chlorine, 140–180 °C, 15–20 h | Crude 2-chloro-5-trichloromethylpyridine |

| Purification | Recrystallization | Methanol/Ethanol/Isopropanol | >92% purity |

| Fluorination (Direct HF) | Fluorination with anhydrous HF | HF, 100–250 °C, 1–15 MPa, 5–20 h | High purity fluorinated pyridine |

| Fluorination (Catalytic) | Pd-catalyzed fluorination | AgF, Pd catalyst, phosphine ligand, 150 °C, 12 h | ~90% yield |

| Amination (General) | Reductive amination or nucleophilic substitution | Ammonia, reducing agents | Variable, standard amine synthesis |

Research Findings and Considerations

- The fluorination step is critical and requires precise control of temperature, pressure, and reagent purity to avoid side reactions and to maximize yield.

- Use of anhydrous conditions and effective drying of reagents (e.g., azeotropic removal of water from fluorination reagents) improves reaction efficiency and product purity.

- Catalytic fluorination with silver fluoride and palladium complexes offers a milder alternative to direct HF fluorination but may require more expensive catalysts and careful handling.

- Post-fluorination functionalization to introduce the ethylamine side chain is typically performed by established organic synthesis techniques such as reductive amination or nucleophilic substitution, depending on the precursor availability.

- Vacuum distillation and recrystallization are essential purification steps to achieve high-purity final products suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-trifluoromethylphenylethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Fluoro-5-trifluoromethylphenyl ketones.

Reduction Products: Fluoro-5-trifluoromethylphenylethanolamine.

Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

2-Fluoro-5-trifluoromethylphenylethylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-trifluoromethylphenylethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Patterns and Functional Groups

Key structural differences among similar compounds lie in substituent positions and the amine group configuration:

*Calculated based on analogous structures.

Key Observations :

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogs, favoring membrane permeability. Ethylamine’s longer chain may further increase logP compared to benzylamine derivatives .

- Solubility : Fluorine and -CF₃ groups reduce aqueous solubility, but the ethylamine’s NH₂ group could improve protonation-dependent solubility in acidic environments .

Biological Activity

2-Fluoro-5-trifluoromethylphenylethylamine (CAS No. 1165931-96-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenylethylamine backbone. This unique structure may influence its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of compounds similar to this compound, particularly against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). For instance, derivatives with similar functional groups have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against these pathogens, indicating significant antimicrobial potential .

Table 1: Antimicrobial Activity of Fluoro and Trifluoromethyl Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 22 | 0.031–0.062 | MRSA |

| Vancomycin | ~1 | MRSA |

| Control Drug | >64 | MRSA |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various derivatives, revealing that some compounds exhibit selectivity indices above 10 against Vero cells, suggesting a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxicity while maintaining antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. For instance, studies suggest that fluorinated compounds can inhibit bacterial enzymes, leading to antimicrobial effects.

Case Studies

Several case studies illustrate the application of compounds related to this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the evaluation of a series of fluoro-substituted salicylanilide derivatives demonstrated that certain compounds exhibited bactericidal activity comparable to vancomycin against MRSA strains. The time-kill kinetics indicated that these compounds could effectively reduce bacterial counts over time .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-5-trifluoromethylphenylethylamine, and what intermediates are critical in its preparation?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 886497-81-0) using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Key intermediates include 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS: 199296-61-2), which is formed by catalytic hydrogenation of the corresponding nitrile (CAS: 4088-84-0) using palladium on carbon . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR are critical for confirming substitution patterns and fluorine environments. For example, the trifluoromethyl group () appears as a quartet in F NMR (~-60 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities; related fluorinated pyridines have been analyzed for bond angles and packing interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 222.1).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential amine toxicity and fluorinated compound reactivity .

- Work in a fume hood to avoid inhalation.

- Waste disposal: Segregate halogenated organic waste and consult certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

- Compare crystallographic data (e.g., unit cell parameters) with structurally analogous fluorinated phenylethylamines to identify polymorphism or hydration effects .

- Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation byproducts .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation efficiency; Pd/C often provides higher selectivity for benzylamine derivatives .

- Solvent Optimization : Replace methanol with THF for better solubility of intermediates, reducing side reactions (e.g., imine formation) .

- Temperature Control : Maintain reflux at 65°C ± 2°C to balance reaction rate and byproduct suppression.

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Use DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to model electrophilic aromatic substitution at the para-fluoro position.

- Compare frontier molecular orbitals (HOMO/LUMO) with experimental data on fluorinated analogs to predict regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.